![molecular formula C16H15N3O4S B2779749 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309552-70-1](/img/structure/B2779749.png)
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
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Description
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, also known as BTD-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has highlighted the synthesis and biological evaluation of benzothiazoles as potent antimicrobial agents. A series of hydrazide derivatives showed promising in vitro activity against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, although specific activities varied across compounds (Al‐Talib et al., 2016). Another study focused on benzothiazole derivatives coupled with oxadiazole moieties, which were synthesized and evaluated for their antimicrobial potential, demonstrating significant inhibitory effects against various microbial strains (Kaplancıklı et al., 2004).
Anticancer Activities
Compounds containing the piperazinyl benzothiazole/benzoxazole scaffold coupled with oxadiazole pharmacophores have been investigated for their cytotoxicity against several human cancer cell lines. Among them, specific derivatives displayed maximum cytotoxic activity, indicating potential as anticancer agents (Murty et al., 2013).
Anti-inflammatory Activities
Research on piperazinomethyl benzoxazolinones has revealed compounds with significant analgesic and anti-inflammatory properties, showing higher activity than traditional NSAIDs and demonstrating an ability to inhibit prostaglandin E2, a key mediator in inflammation and pain (Palaska et al., 1995).
Enzyme Inhibition Activities
Benzothiazole-based piperazine-dithiocarbamate derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, a target for Alzheimer's disease treatment. Some derivatives exhibited significant inhibitory effects, with specific substituents enhancing activity (Mohsen et al., 2014).
Antidiabetic Activities
Piperazine derivatives have also been identified as potential antidiabetic compounds, with studies showing an important increase in insulin secretion, indicating their utility in managing type II diabetes (Le Bihan et al., 1999).
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14(8-11-1-2-12-13(7-11)23-10-22-12)18-4-5-19(15(21)9-18)16-17-3-6-24-16/h1-3,6-7H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUUZOXJQUXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one |
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